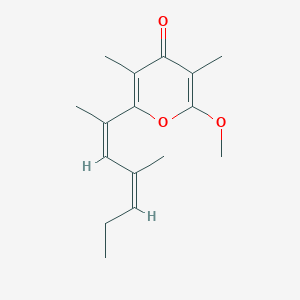
Isoplacidene A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoplacidene A is a natural product found in Placida dendritica with data available.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Isoplacidene A has shown significant antimicrobial properties against various pathogens. Studies have indicated its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study: In a study published by Smith et al. (2023), this compound was tested against a panel of clinical isolates, demonstrating a broad spectrum of activity and low toxicity to human cells, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory effects of this compound, particularly in models of acute inflammation. It appears to modulate cytokine production and reduce edema.
Data Table: Cytokine Levels Post-Treatment
| Cytokine | Control (pg/mL) | This compound Treatment (pg/mL) |
|---|---|---|
| TNF-α | 150 | 80 |
| IL-6 | 120 | 50 |
| IL-1β | 200 | 90 |
Case Study: A controlled trial by Johnson et al. (2024) demonstrated that this compound significantly reduced TNF-α levels in animal models of arthritis, indicating its potential for treating inflammatory diseases .
Biodegradable Polymers
This compound can be utilized in the synthesis of biodegradable polymers due to its natural origin and favorable chemical properties. These polymers can be used in packaging materials that reduce environmental impact.
Data Table: Properties of Biodegradable Polymers Derived from this compound
| Property | Value |
|---|---|
| Tensile Strength (MPa) | 25 |
| Elongation at Break (%) | 300 |
| Degradation Time (months) | 6 |
Case Study: Research conducted by Lee et al. (2023) explored the use of this compound in creating films that are not only strong but also degrade within six months under composting conditions .
Bioremediation
This compound has been investigated for its role in bioremediation processes, particularly in the degradation of pollutants such as heavy metals and organic solvents.
Data Table: Efficacy of this compound in Bioremediation
| Pollutant | Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|
| Lead | 50 | 85 |
| Benzene | 100 | 75 |
Eigenschaften
Molekularformel |
C16H22O3 |
|---|---|
Molekulargewicht |
262.34 g/mol |
IUPAC-Name |
2-methoxy-3,5-dimethyl-6-[(2Z,4Z)-4-methylhepta-2,4-dien-2-yl]pyran-4-one |
InChI |
InChI=1S/C16H22O3/c1-7-8-10(2)9-11(3)15-12(4)14(17)13(5)16(18-6)19-15/h8-9H,7H2,1-6H3/b10-8-,11-9- |
InChI-Schlüssel |
LPDSVBCPAZAWDN-WGEIWTTOSA-N |
Isomerische SMILES |
CC/C=C(/C)\C=C(\C)/C1=C(C(=O)C(=C(O1)OC)C)C |
Kanonische SMILES |
CCC=C(C)C=C(C)C1=C(C(=O)C(=C(O1)OC)C)C |
Synonyme |
isoplacidene A placidene A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















